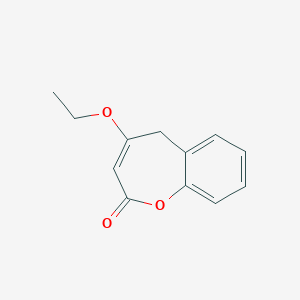
4-Ethoxy-5H-1-benzoxepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-1-benzoxepin-2(5H)-one is an organic compound that belongs to the class of benzoxepins Benzoxepins are heterocyclic compounds containing a benzene ring fused to an oxepin ring The ethoxy group at the fourth position and the ketone group at the second position are characteristic features of this compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-benzoxepin-2(5H)-one typically involves the following steps:
-
Formation of the Benzoxepin Ring: : The benzoxepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative and an appropriate alkyne or alkene. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride, under reflux conditions.
-
Introduction of the Ethoxy Group: : The ethoxy group can be introduced through an etherification reaction. This involves reacting the intermediate benzoxepin compound with an ethylating agent, such as ethyl iodide, in the presence of a base, such as potassium carbonate, under anhydrous conditions.
-
Oxidation to Form the Ketone: : The final step involves the oxidation of the intermediate compound to introduce the ketone group at the second position. This can be achieved using an oxidizing agent, such as potassium permanganate or chromium trioxide, under controlled conditions.
Industrial Production Methods
Industrial production of 4-Ethoxy-1-benzoxepin-2(5H)-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Ethoxy-1-benzoxepin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, particularly at the double bonds in the benzoxepin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of a base.
Addition: Electrophiles such as halogens or nucleophiles such as amines under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Addition: Adducts formed by the addition of electrophiles or nucleophiles to the benzoxepin ring.
科学研究应用
4-Ethoxy-1-benzoxepin-2(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. It may serve as a lead compound for the development of new therapeutic agents.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
作用机制
The mechanism of action of 4-Ethoxy-1-benzoxepin-2(5H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound may interact with specific enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence various biochemical pathways, such as inflammatory pathways, cell signaling pathways, or metabolic pathways, resulting in its observed biological effects.
相似化合物的比较
4-Ethoxy-1-benzoxepin-2(5H)-one can be compared with other benzoxepin derivatives, such as:
4-Methoxy-1-benzoxepin-2(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group. It may have different reactivity and biological properties.
4-Propoxy-1-benzoxepin-2(5H)-one: Similar structure but with a propoxy group. It may exhibit different solubility and pharmacokinetic properties.
4-Hydroxy-1-benzoxepin-2(5H)-one: Similar structure but with a hydroxy group. It may have different hydrogen bonding capabilities and reactivity.
属性
CAS 编号 |
186135-55-7 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
4-ethoxy-5H-1-benzoxepin-2-one |
InChI |
InChI=1S/C12H12O3/c1-2-14-10-7-9-5-3-4-6-11(9)15-12(13)8-10/h3-6,8H,2,7H2,1H3 |
InChI 键 |
OEFXMXAQWZPQHZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)OC2=CC=CC=C2C1 |
规范 SMILES |
CCOC1=CC(=O)OC2=CC=CC=C2C1 |
同义词 |
1-Benzoxepin-2(5H)-one,4-ethoxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















